molecular formula C13H20N3O10P B14265763 5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine CAS No. 185307-78-2

5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine

Cat. No.: B14265763
CAS No.: 185307-78-2
M. Wt: 409.29 g/mol
InChI Key: NXXDAGIUBJPIPF-HJQYOEGKSA-N
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Description

5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine is a complex organic compound with the molecular formula C13H20N3O9P It is a derivative of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine typically involves the phosphorylation of uridine with a morpholine derivative. One common method involves the reaction of uridine with morpholine and a phosphorylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce hydroxylated derivatives .

Mechanism of Action

The mechanism of action of 5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine involves its interaction with specific molecular targets and pathways. It is known to phosphorylate uridine and cytidine to form uridine monophosphate and cytidine monophosphate, respectively . These phosphorylated nucleotides play a crucial role in RNA synthesis and other cellular processes. The compound’s effects are mediated through its interaction with enzymes such as uridine-cytidine kinase 2 and other molecular targets involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine is unique due to the presence of the morpholine ring and the specific phosphoryl group, which confer distinct chemical and biological properties.

Properties

CAS No.

185307-78-2

Molecular Formula

C13H20N3O10P

Molecular Weight

409.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl morpholin-4-yl hydrogen phosphate

InChI

InChI=1S/C13H20N3O10P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-27(21,22)26-15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1

InChI Key

NXXDAGIUBJPIPF-HJQYOEGKSA-N

Isomeric SMILES

C1COCCN1OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O

Canonical SMILES

C1COCCN1OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O

Origin of Product

United States

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